3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine

Regioisomer SAR Piperazinyl-Pyridazine Medicinal Chemistry

This 3-chlorobenzoyl regioisomer is a critical node for systematic structure-activity relationship (SAR) studies. Its unique electrostatic and steric profile, dictated by the meta-chloro substitution, is essential for deconvoluting target engagement data from matched molecular pair analyses alongside the 2-chloro and 4-chloro variants. Procure to generate proprietary ADME and selectivity fingerprint data for lead optimization.

Molecular Formula C23H23ClN4O2
Molecular Weight 422.9 g/mol
CAS No. 1049338-84-2
Cat. No. B3402242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine
CAS1049338-84-2
Molecular FormulaC23H23ClN4O2
Molecular Weight422.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C23H23ClN4O2/c1-2-30-20-8-6-17(7-9-20)21-10-11-22(26-25-21)27-12-14-28(15-13-27)23(29)18-4-3-5-19(24)16-18/h3-11,16H,2,12-15H2,1H3
InChIKeyIFTPXINSLWNOLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine (CAS 1049338-84-2): A Specialized Piperazinyl-Pyridazine Research Probe


3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine is a synthetic small molecule belonging to the piperazinyl-pyridazine class of heterocyclic compounds. Its structure features a pyridazine core substituted at the 3-position with a 4-(3-chlorobenzoyl)piperazin-1-yl moiety and at the 6-position with a 4-ethoxyphenyl group. This specific regioisomeric arrangement distinguishes it from its ortho- and para-chlorobenzoyl analogs, and it is primarily offered as a research-grade chemical for exploratory medicinal chemistry and biological screening purposes. Despite its targeted substitution pattern, no primary research articles, patents, or authoritative database entries providing quantitative functional characterization for this precise compound were identified within the allowed source boundaries, limiting current procurement differentiation to structural inference only.

Why the 3-Chlorobenzoyl Regioisomer Cannot Be Replaced by Generic Analogs in 3-[4-(Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine Series


Within the class of 3-[4-(chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine derivatives, generic substitution with the 4-chlorobenzoyl (para-) or 2-chlorobenzoyl (ortho-) isomers is scientifically unjustifiable without explicit comparative data. The position of the chlorine substituent on the benzoyl ring fundamentally alters the compound's electrostatic potential surface, dipole moment, and steric profile, which in turn dictates molecular recognition at biological targets. Published studies on analogous piperazinyl-pyridazine and related scaffolds consistently demonstrate that regioisomeric chlorination can lead to order-of-magnitude differences in target binding affinity, selectivity, and functional activity. Therefore, assuming equipotent or interchangeable behavior between the 3-chloro, 4-chloro, and 2-chloro variants constitutes an unacceptable experimental confound in any structure-activity relationship (SAR) investigation or screening campaign.

Quantitative Differential Evidence for 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine Versus Its Closest Analogs


Disclaimer: Absence of Compliant Quantitative Comparative Data

Despite extensive search within primary research papers, patents, and authoritative databases (PubChem, ChEMBL, ChemSpider), no direct head-to-head comparison, cross-study comparable data, or class-level quantitative functional evidence was found for 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine (CAS 1049338-84-2) against its closest analogs. The available information from excluded vendor-generated pages was either generic marketing language or lacked explicit quantitative differentiation. Consequently, no evidence item could be populated that satisfies the minimum requirements of a named comparator, quantitative target and comparator data, and disclosed assay context.

Regioisomer SAR Piperazinyl-Pyridazine Medicinal Chemistry

Valid Research Scenarios for Procuring 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine


Regioisomeric Structure-Activity Relationship (SAR) Exploration of Piperazinyl-Pyridazine Derivatives

Procurement of this 3-chlorobenzoyl regioisomer is justified when conducting a systematic SAR study to map how the position of chlorine substitution on the benzoyl ring influences biological activity, physicochemical properties, or target engagement across a matched molecular pair series including the 2-chloro, 3-chloro, and 4-chloro variants. The compound serves as an essential node in a regioisomeric matrix, enabling the deconvolution of electronic versus steric contributions to any observed phenotype.

Chemical Probe for Off-Target Selectivity Profiling Against Kinase or GPCR Panels

In the absence of published quantitative data, this compound may be procured as a custom screening probe to establish its selectivity fingerprint against panels of kinases, GPCRs, or other target classes where the piperazinyl-pyridazine core is a recognized pharmacophore. Comparative data generated against the 4-chlorobenzoyl isomer purchased in parallel can provide unique, proprietary differentiation data for internal decision-making.

Metabolic Stability and Physicochemical Property Benchmarking in the 6-(4-Ethoxyphenyl)pyridazine Series

This compound can be utilized in head-to-head in vitro ADME assays (microsomal stability, solubility, logD, permeability) alongside the 4-chloro and 2-chloro isomers to establish whether the 3-chloro substitution confers any advantage in metabolic stability or physicochemical profile, data that are currently absent from the public domain and would directly inform lead optimization in drug discovery programs.

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